molecular formula C11H12O2 B2780301 1-methyl-2,3-dihydro-1H-indene-1-carboxylic acid CAS No. 33223-78-8

1-methyl-2,3-dihydro-1H-indene-1-carboxylic acid

Cat. No. B2780301
Key on ui cas rn: 33223-78-8
M. Wt: 176.215
InChI Key: IJYVZCGPRUQYPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07960310B2

Procedure details

A solution of indane-1-carboxylic acid (4.1 g, 25.3 mmol) in THF (30 ml) was added in portions to a solution of lithium diisopropylamide in THF (2M, 27.8 ml, 55.6 mmol) with stirring at −20° C. The solution was then stirred at 35° C. for 1 hour, then cooled again to −20° C. and a solution of methyl iodide (2.05 ml, 32.89 mmol) in THF (10 ml) was added. The light yellow solution was warmed at 35° C. for 4 hours before extracting between HCl (2M) and EtOAc to yield the crude product (4.5 g) as a brown oil. This mixture was chromatographed on HPLC with EtOAc/hexane to yield 1-methyl-1-indanecarboxylic acid (1 g) and recovered starting material (700 mg)
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
27.8 mL
Type
solvent
Reaction Step One
Quantity
2.05 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([C:10]([OH:12])=[O:11])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH2:2]1.[CH:13]([N-]C(C)C)(C)C.[Li+].CI>C1COCC1>[CH3:13][C:1]1([C:10]([OH:12])=[O:11])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
4.1 g
Type
reactant
Smiles
C1(CCC2=CC=CC=C12)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
27.8 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.05 mL
Type
reactant
Smiles
CI
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
with stirring at −20° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The solution was then stirred at 35° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled again to −20° C.
TEMPERATURE
Type
TEMPERATURE
Details
The light yellow solution was warmed at 35° C. for 4 hours
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
before extracting between HCl (2M) and EtOAc
CUSTOM
Type
CUSTOM
Details
to yield the crude product (4.5 g) as a brown oil
CUSTOM
Type
CUSTOM
Details
This mixture was chromatographed on HPLC with EtOAc/hexane

Outcomes

Product
Name
Type
product
Smiles
CC1(CCC2=CC=CC=C12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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